molecular formula C21H13N3O3 B3570274 6-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE

6-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE

Cat. No.: B3570274
M. Wt: 355.3 g/mol
InChI Key: IDDXWIJBRNYNPH-UHFFFAOYSA-N
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Description

6-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE typically involves multiple steps. One common synthetic route includes the use of 2-aminophenol and aldehydes as starting materials. The reaction is often catalyzed by nanocatalysts, metal catalysts, or ionic liquid catalysts under different conditions . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used in water under reflux conditions to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

6-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 6-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer cells, it may induce apoptosis by targeting specific signaling pathways and inhibiting cell proliferation . The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 6-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE include other benzoxazole derivatives such as 6-(1,3-benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine-4(3H)-ones . These compounds share similar structural features and biological activities but may differ in their specific chemical properties and efficacy. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O3/c1-12-7-8-17-16(10-12)23-19(27-17)13-4-2-5-14(11-13)24-20(25)15-6-3-9-22-18(15)21(24)26/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDXWIJBRNYNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE
Reactant of Route 2
Reactant of Route 2
6-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE
Reactant of Route 3
6-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE
Reactant of Route 4
Reactant of Route 4
6-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE
Reactant of Route 5
Reactant of Route 5
6-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE
Reactant of Route 6
6-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE

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